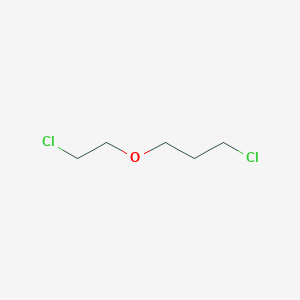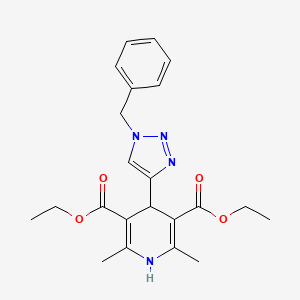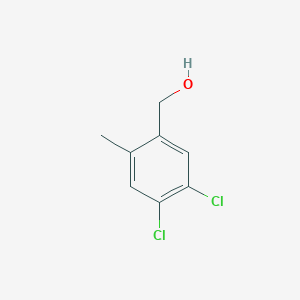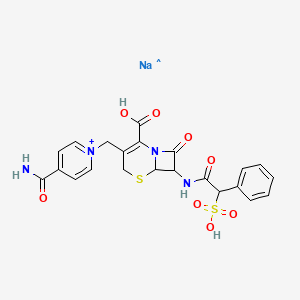
7-Iodo-benzthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-benzthiazole is a heterocyclic compound that features an iodine atom substituted at the 7th position of the benzothiazole ring. Benzothiazoles are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-benzthiazole typically involves the iodination of benzothiazole derivatives. One common method is the reaction of benzothiazole with iodine in the presence of an oxidizing agent. This process can be carried out under mild conditions, often using solvents like acetic acid or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-benzthiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the benzothiazole ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Acetic acid, DMSO, and ethanol are frequently used solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzothiazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Iodo-benzthiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Iodo-benzthiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- 2-Iodo-benzothiazole
- 6-Iodo-benzothiazole
- 4-Iodo-benzothiazole
Comparison: While these compounds share the benzothiazole core structure with an iodine substituent, their biological activities and chemical reactivity can differ significantly due to the position of the iodine atom. For example, 7-Iodo-benzthiazole may exhibit unique biological activities compared to its isomers, making it a valuable compound for specific applications .
Properties
CAS No. |
360575-63-9 |
|---|---|
Molecular Formula |
C8H5IS |
Molecular Weight |
260.10 g/mol |
IUPAC Name |
7-iodo-1-benzothiophene |
InChI |
InChI=1S/C8H5IS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H |
InChI Key |
RBVMCNDUYBMNKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)SC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Cyclohexyl(methyl)amino]-3-oxopropanoic acid](/img/structure/B12276942.png)



![17-(2-aminoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12276962.png)
![(S)-1-[(R)-2-Methoxy-1-(4-trifluoromethyl-phenyl)-ethyl]-2-methyl-4-(4-methyl-piperidin-4-YL)-piperazine](/img/structure/B12276965.png)


![3-(4-methylbenzenesulfonyl)-N-(propan-2-yl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B12276994.png)



![13'-methyl-3'-phenylmethoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]](/img/structure/B12277009.png)

